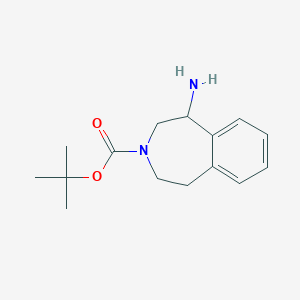
C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as a benzodiazepine and is known for its ability to modulate the activity of the central nervous system. In
Mechanism of Action
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 acts by binding to a specific site on the gamma-aminobutyric acid (GABA) receptor in the brain. This binding results in the enhancement of the inhibitory effect of GABA, which leads to a reduction in the activity of the central nervous system. This mechanism of action is similar to that of other benzodiazepines.
Biochemical and Physiological Effects:
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 has a number of biochemical and physiological effects. These effects include sedation, muscle relaxation, anxiolysis, anticonvulsant activity, and amnesic effects. The compound also has a high affinity for the GABA receptor, which makes it a potent modulator of the central nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA receptor and its role in the central nervous system. However, one of the limitations of using this compound is that it can have a number of side effects, which can complicate the interpretation of the experimental results.
Future Directions
There are a number of future directions for research on the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2. Some of the areas of research include the development of new analogs of the compound with improved pharmacological properties, the investigation of the compound's potential use in the treatment of other neurological disorders, and the study of the compound's effects on different subtypes of the GABA receptor. Additionally, further research is needed to understand the long-term effects of the compound on the central nervous system and to identify any potential risks associated with its use.
Conclusion:
In conclusion, the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 is a benzodiazepine that has been extensively studied for its potential use in the treatment of various neurological disorders. The compound acts by binding to a specific site on the GABA receptor in the brain, which leads to a reduction in the activity of the central nervous system. While the compound has a number of advantages for lab experiments, it also has limitations due to its potential side effects. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.
Synthesis Methods
The synthesis of the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 involves a series of chemical reactions. The starting materials for the synthesis include 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1,1-dimethylethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine, which results in the formation of the desired compound.
Scientific Research Applications
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 has been extensively studied for its potential use in the treatment of various neurological disorders. Some of the areas of research include anxiety disorders, insomnia, epilepsy, and muscle spasms. The compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
properties
IUPAC Name |
tert-butyl 5-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13H,8-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWZOYRCBXCPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

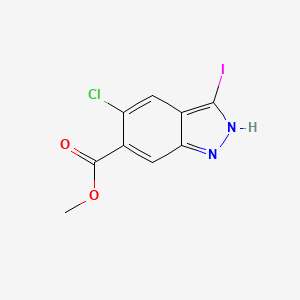
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2682426.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2682427.png)
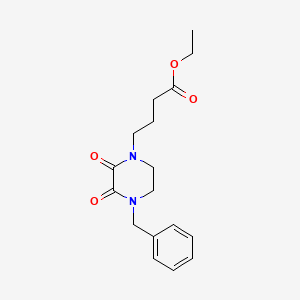

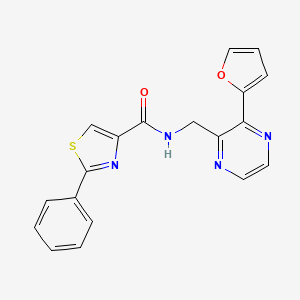
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)
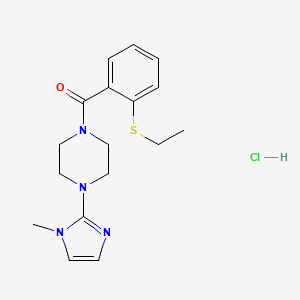
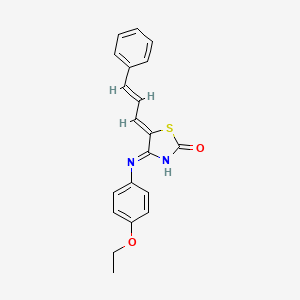

![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)